molecular formula C14H12N2O3 B14723412 10-Methylacridin-10-ium nitrate CAS No. 5911-74-0

10-Methylacridin-10-ium nitrate

Cat. No.: B14723412
CAS No.: 5911-74-0
M. Wt: 256.26 g/mol
InChI Key: POOOPOCMBCGKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methylacridin-10-ium nitrate: is a chemical compound derived from acridine, a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl group attached to the acridine ring, and a nitrate ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylacridin-10-ium nitrate typically involves the methylation of acridine. One common method is the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting 10-Methylacridin-10-ium iodide is then treated with silver nitrate to precipitate silver iodide, leaving behind this compound in solution.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 10-Methylacridin-10-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert it back to acridine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Acridine.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 10-Methylacridin-10-ium nitrate is used as a precursor in the synthesis of other acridine derivatives

Biology: In biological research, this compound is used as a fluorescent dye for staining nucleic acids. Its ability to intercalate into DNA makes it useful for visualizing genetic material under a microscope.

Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by intercalating into DNA and disrupting cellular processes.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and printing.

Mechanism of Action

The mechanism of action of 10-Methylacridin-10-ium nitrate involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound targets the DNA of rapidly dividing cells, making it effective against cancer cells. Additionally, it can generate reactive oxygen species, leading to oxidative damage and cell death.

Comparison with Similar Compounds

  • 9-Mesityl-10-methylacridinium perchlorate
  • 10-Methylacridinium perchlorate
  • 9-Phenyl-10-methylacridinium perchlorate
  • 9-Ethyl-10-methylacridinium perchlorate

Comparison: 10-Methylacridin-10-ium nitrate is unique due to its specific nitrate counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions like perchlorate. The presence of the nitrate ion can also affect the compound’s stability and its interactions with other molecules.

Properties

CAS No.

5911-74-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

10-methylacridin-10-ium;nitrate

InChI

InChI=1S/C14H12N.NO3/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3)4/h2-10H,1H3;/q+1;-1

InChI Key

POOOPOCMBCGKAK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[N+](=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.